Mammalian Protease Selectivity
DMP 323 demonstrates a pronounced selectivity window against a panel of mammalian proteases, a key differentiator from many peptidic inhibitors. At concentrations 350- to 40,000-fold higher than the IC50 for HIV protease, DMP 323 inhibits renin, pepsin, cathepsin D, cathepsin G, and chymotrypsin by less than 12% [1]. In contrast, peptidomimetic inhibitors like ritonavir and saquinavir are known to exhibit varying degrees of off-target inhibition, with saquinavir showing approximately 30-fold lower potency in transformed cells versus primary PBMCs, highlighting cell-type dependent variability not observed with DMP 323 [2].
| Evidence Dimension | Inhibition of mammalian proteases (renin, pepsin, cathepsin D, cathepsin G, chymotrypsin) |
|---|---|
| Target Compound Data | ≤12% inhibition at concentrations 350- to 40,000-fold above HIV protease IC50 |
| Comparator Or Baseline | Peptidomimetic inhibitors (ritonavir, saquinavir) show cell-type dependent potency variations (e.g., saquinavir is ~30-fold more potent in transformed cells vs. PBMCs) |
| Quantified Difference | DMP 323 maintains consistent potency across cell types; peptidomimetics do not. DMP 323 shows negligible mammalian protease inhibition at suprapharmacologic concentrations. |
| Conditions | In vitro enzymatic assays and cell-based antiviral assays (MT-4 cells, PBMCs) |
Why This Matters
This high selectivity window reduces the risk of confounding off-target effects in complex biological systems, ensuring that observed antiviral activity is directly attributable to HIV protease inhibition.
- [1] Erickson-Viitanen, S., et al. (1994). Potency and selectivity of inhibition of human immunodeficiency virus protease by a small nonpeptide cyclic urea, DMP 323. Antimicrobial Agents and Chemotherapy, 38(7), 1628–1634. View Source
- [2] Speck, R. R., et al. (2000). Comparison of human immunodeficiency virus type 1 Pr55Gag and Pr160Gag-Pol processing intermediates that accumulate in primary and transformed cells treated with peptidic and nonpeptidic protease inhibitors. Antimicrobial Agents and Chemotherapy, 44(5), 1397–1403. View Source
